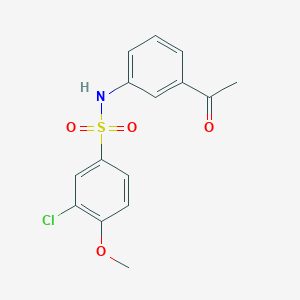

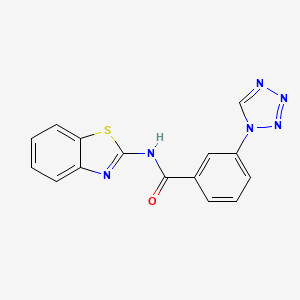

N-(3-acetylphenyl)-3-chloro-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

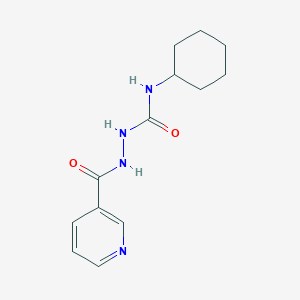

The synthesis of similar sulfonamide compounds involves a one-pot process under basic conditions, yielding high purity and excellent yields. Techniques such as 1H-NMR, FT-IR, and UV-Vis spectroscopy, along with single crystal X-ray structure analysis, have been employed to elucidate the chemical structure of these compounds, indicating a V-shaped molecular conformation due to the dihedral angles between substituted benzene rings (Kobkeatthawin et al., 2017).

Molecular Structure Analysis

Crystallographic studies have revealed that these molecules adopt a V-shaped conformation, characterized by specific dihedral angles and stabilized by various hydrogen bonding interactions, including N–H···O and C–H···O bonds. These interactions contribute to the formation of double chains along specific axes in the crystal packing, further stabilized by weak interactions such as C−H···O, C−Cl···π, and π···π interactions (Kobkeatthawin et al., 2013).

Mécanisme D'action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthase, a key player in the folate synthesis pathway of bacteria .

Mode of Action

They mimic the natural substrate (p-aminobenzoic acid) of the enzyme, thereby preventing the enzyme from catalyzing the production of dihydropteroate, a precursor of folic acid .

Biochemical Pathways

The compound likely affects the folate synthesis pathway in bacteria, given its structural similarity to other sulfonamides. By inhibiting dihydropteroate synthase, it prevents the synthesis of dihydropteroate and, subsequently, tetrahydrofolate. Tetrahydrofolate is crucial for the synthesis of nucleotides, so its depletion can halt DNA synthesis and cell division .

Pharmacokinetics

The compound’s gi absorption is high, and it is bbb permeant . . These properties suggest that the compound has good bioavailability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-3-chloro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-10(18)11-4-3-5-12(8-11)17-22(19,20)13-6-7-15(21-2)14(16)9-13/h3-9,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEONUZSVOIFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-3-chloro-4-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5702782.png)

![N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5702790.png)

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5702802.png)

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5702812.png)

![{4-[(3-methylbenzoyl)amino]phenyl}acetic acid](/img/structure/B5702827.png)

![1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5702837.png)

![4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5702840.png)

![methyl 4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5702842.png)

![2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5702857.png)

![1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5702867.png)